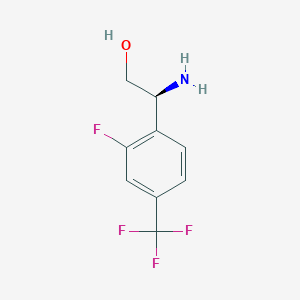
(S)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate amine, followed by reduction . Another method includes the use of trifluoromethylation reactions, which are increasingly important in pharmaceuticals and agrochemicals .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions, followed by catalytic reduction. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin for trifluoromethylation, and palladium catalysts for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
作用機序
The mechanism of action of (2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets .
類似化合物との比較
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in functional groups and overall structure.
Trifluoromethyl ethers: Contain the trifluoromethyl group but have different reactivity and applications.
特性
分子式 |
C9H9F4NO |
|---|---|
分子量 |
223.17 g/mol |
IUPAC名 |
(2S)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChIキー |
XAUPWTSTDMVZKL-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[C@@H](CO)N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



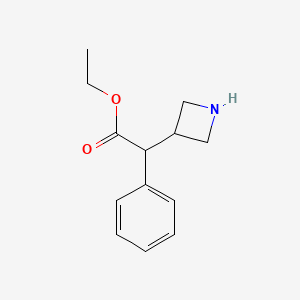

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13518770.png)
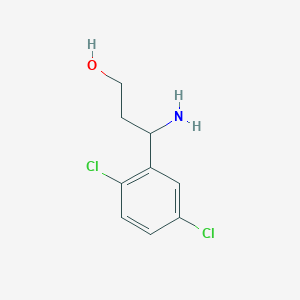
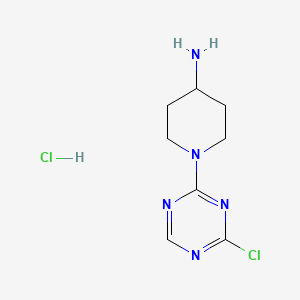



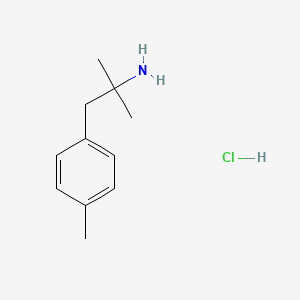
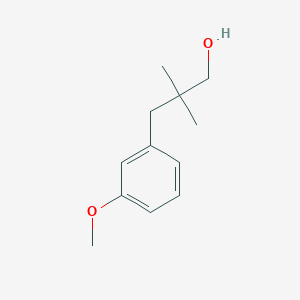

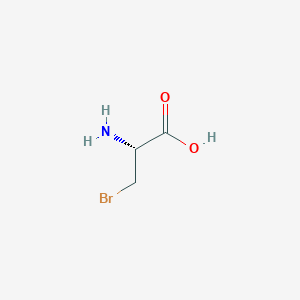
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
